Cas no 1804927-09-0 (Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate
-
- Inchi: 1S/C10H9F3N2O6/c1-3-20-9(16)5-4-14-8(21-10(11,12)13)7(19-2)6(5)15(17)18/h4H,3H2,1-2H3
- InChI Key: SPLIFJKUNYCTQZ-UHFFFAOYSA-N
- SMILES: FC(OC1C(=C(C(C(=O)OCC)=CN=1)[N+](=O)[O-])OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 386
- XLogP3: 2.4
- Topological Polar Surface Area: 104
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029086236-1g |
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate |
1804927-09-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate Related Literature
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate: A Comprehensive Overview
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate, with CAS No. 1804927-09-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy, nitro, trifluoromethoxy, and carboxylate groups. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The pyridine ring serves as the central framework of this compound, providing a rigid structure that facilitates specific chemical interactions. The methoxy group at position 3 contributes to the molecule's electron-donating capacity, while the nitro group at position 4 introduces strong electron-withdrawing effects. These opposing electronic effects create a dynamic balance that can be exploited in various chemical reactions and material applications.
One of the most notable features of Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate is the presence of the trifluoromethoxy group at position 2. This group is highly electronegative due to the presence of three fluorine atoms, which significantly enhances the compound's stability and reactivity. The carboxylate group at position 5 further diversifies the molecule's functional properties, enabling it to participate in esterification reactions and act as a versatile building block in organic synthesis.
Recent studies have highlighted the potential of this compound in advanced materials science applications. For instance, researchers have explored its use as a precursor for synthesizing novel coordination polymers and metal-organic frameworks (MOFs). The combination of its electron-withdrawing and donating groups makes it an ideal candidate for tuning the electronic properties of these materials, which is crucial for applications in sensing, catalysis, and energy storage.
In addition to its role in materials science, Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate has shown promise in medicinal chemistry. Its unique electronic and steric properties make it a potential lead compound for drug discovery efforts targeting various therapeutic areas. Recent research has focused on its ability to modulate enzyme activity and interact with biological membranes, paving the way for further exploration in pharmacological studies.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by successive substitution reactions to introduce the desired functional groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
From an environmental standpoint, Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate exhibits favorable biodegradation characteristics under controlled conditions. This makes it an attractive option for applications where sustainability and eco-friendliness are critical considerations.
In conclusion, Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804927-09-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent research advancements, positions it as a key player in the development of next-generation materials and pharmaceuticals.
1804927-09-0 (Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate) Related Products
- 156423-98-2(N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE)
- 1704097-21-1(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine)
- 922034-01-3(2-fluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide)
- 945408-07-1(1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-)
- 958026-62-5((S)-Tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate)
- 2248389-58-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(dimethylcarbamoyl)pyridine-3-carboxylate)
- 1331889-60-1(3-Benzylsulfanyl-2-(tert-butoxycarbonylmethyl-amino)-propionic Acid tert-Butyl Ester)
- 175136-93-3(1-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid)
- 60713-77-1(5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE)
- 2137094-98-3((1R)-1-(7-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine)



